2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide
Description
Properties
CAS No. |
179748-10-8 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide |
InChI |
InChI=1S/C15H13N3O/c16-15(17)9-5-6-12-10(7-9)8-13(18-12)11-3-1-2-4-14(11)19/h1-8,18-19H,(H3,16,17) |
InChI Key |
JPGNPKIYCTXJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=C3)C(=N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Indole-5-carboxylic Acid Intermediate and Amidination
One common approach involves preparing the indole-5-carboxylic acid intermediate followed by conversion to the carboximidamide:
Step 1: Preparation of Indole-5-carboxylic Acid Derivative
Starting from commercially available 5-chloroindole-2-carboxylate, Friedel–Crafts acylation introduces substituents at the C3 position, followed by reduction and hydrolysis to yield 5-substituted indole-2-carboxylic acids. Although this route focuses on 2-carboxylates, similar strategies apply for 5-carboxylate derivatives.
Step 2: Coupling with 2-hydroxyphenyl moiety
The 2-(2-hydroxyphenyl) substituent can be introduced via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, using appropriate boronic acids or amines, under palladium catalysis.
Step 3: Conversion to Carboximidamide
The carboxylic acid group at the 5-position is converted to the carboximidamide by reaction with amidine reagents or via intermediate nitriles followed by amidination. Hydroxylamine hydrochloride and sodium carbonate in ethanol at elevated temperatures (e.g., 90 °C for 7 hours) have been used to convert nitrile intermediates to hydroxy-substituted carboximidamides with good yields (~60%).
Synthesis via Nitrile Intermediate and Hydroxylamine Treatment
A more direct method involves:
Step 1: Preparation of 2-(5-bromo-2-hydroxyphenyl)-1H-indole-5-carbonitrile
This intermediate is synthesized by palladium-catalyzed coupling of a bromo-substituted hydroxyphenyl compound with an indole derivative in DMSO at elevated temperature (110 °C) for 12 hours, followed by purification via silica gel chromatography. The yield reported is approximately 33%.
Step 2: Conversion of Nitrile to Carboximidamide
The nitrile intermediate is treated with hydroxylamine hydrochloride and sodium carbonate in ethanol at 90 °C for 7 hours to afford the corresponding hydroxy-substituted carboximidamide. This step proceeds with a yield of about 60% and produces the target compound as a solid with high purity.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed coupling | Pd(OAc)2, Bu4NBr, DMSO, 110 °C, 12 h | 33 | Formation of nitrile intermediate |
| 2 | Amidination (nitrile to carboximidamide) | Hydroxylamine hydrochloride, Na2CO3, EtOH, 90 °C, 7 h | 60 | Conversion to carboximidamide |
| 3 | Deprotection (if protecting groups used) | TFA or hydrogenation depending on protecting groups | Quantitative | Removal of Boc or oxadiazole groups if present |
In complex syntheses involving multiple functional groups, protecting groups such as Boc for amines and oxadiazole for amidines are employed to prevent side reactions. These groups are introduced early and removed at the final stages under mild acidic conditions (e.g., trifluoroacetic acid treatment) or by hydrogenation, ensuring the integrity of sensitive moieties.
The synthesized compounds are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR signals confirm the presence of NH, OH, aromatic protons, and amidine NH2 groups with characteristic chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula, with observed m/z values matching calculated values within experimental error.
Melting Point Determination: Provides purity indication; for example, the carboximidamide derivative exhibits melting points above 400 °C, indicating high thermal stability.
The palladium-catalyzed coupling in DMSO at elevated temperatures is effective for constructing the hydroxyphenyl-indole framework with moderate yields.
Hydroxylamine-mediated conversion of nitriles to carboximidamides is a reliable method, yielding the target compound in good purity and yield.
Protecting group strategies are essential for multi-step syntheses involving sensitive functional groups.
The synthetic routes are adaptable for structural analogues by varying substituents on the indole or phenyl rings.
The preparation of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide is achieved through well-established organic synthesis techniques involving palladium-catalyzed coupling reactions and nitrile amidination. The use of protecting groups and optimized reaction conditions ensures high purity and yield. These methods provide a robust platform for the synthesis of this compound and its derivatives for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide has a molecular formula of C15H13N3O and features a complex structure that contributes to its biological activity. Its unique indole core is a common motif in many bioactive compounds, providing a scaffold for various modifications that enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide against various cancer cell lines. For instance, one study synthesized a series of indole derivatives, including this compound, and evaluated their activity against human cancer cells. The results demonstrated promising antiproliferative activity, with some derivatives showing GI50 values as low as 56 nM against multiple cancer types, such as breast and lung cancers .
Case Study: Antiproliferative Activity
| Compound | Cell Line Tested | GI50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Va | MCF7 (Breast) | 56 | Multi-kinase inhibition |
| Vb | A549 (Lung) | 59 | Apoptotic pathway activation |
This table summarizes the findings from the synthesis and evaluation of derivatives related to 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide, illustrating its potential as a multi-targeted kinase agent.
Antimicrobial Activity
In addition to its anticancer properties, 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide has been investigated for its antimicrobial effects. A study focusing on the synthesis of related indole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
| Compound | Microorganism Tested | Diameter of Inhibition Zone (mm) |
|---|---|---|
| 5c | Staphylococcus aureus | 21 |
| 5h | Bacillus subtilis | 22 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against common pathogens.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs vary primarily in substituent groups on the phenyl ring and the indole core. Key comparisons include:
Table 1: Substituent and Molecular Formula Comparison
Key Observations :
- Hydroxyl vs. This may enhance solubility in polar solvents or interaction with biological targets .
- Carboximidamide vs. Carboxylic Acid : The carboximidamide group in the target compound is less acidic than carboxylic acids (e.g., indole-5-carboxylic acid in ) but may exhibit stronger basicity, influencing salt formation and membrane permeability .
Physicochemical Properties
Table 2: Predicted and Experimental Physicochemical Properties
Key Observations :
- The ethoxy-hydroxyphenyl analog () has a predicted pKa of 10.15, suggesting moderate basicity, likely due to the carboximidamide and hydroxyl groups. This contrasts with carboxylic acid derivatives (e.g., indole-5-carboxylic acid), which are more acidic .
Biological Activity
2-(2-Hydroxyphenyl)-1H-indole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole Ring : A bicyclic structure that contributes to its biological activity.
- Hydroxyphenyl Group : Enhances solubility and interaction with biological targets.
- Carboximidamide Functional Group : Imparts unique reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide exhibits antimicrobial properties against various bacterial pathogens. Studies have shown effective inhibition of growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has demonstrated promising anticancer properties through several mechanisms:
- Inhibition of Proteases : It inhibits specific proteases involved in cancer progression, which may help in reducing tumor growth.
- Cell Proliferation Inhibition : In vitro studies have reported significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For example, derivatives of this compound have shown GI50 values ranging from 26 nM to 86 nM, comparable to established anticancer drugs .
The biological activity of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide is primarily attributed to its ability to bind selectively to certain enzymes and receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound shows high affinity for specific enzymes, influencing their activity and subsequently affecting cellular processes related to inflammation and cancer .
- Multi-targeted Approach : Recent studies suggest that this compound can act on multiple targets simultaneously, enhancing its efficacy against complex diseases like cancer .
Study on Anticancer Properties
In a study evaluating the efficacy of various indole derivatives, 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide was tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, with further analysis revealing its potential as a dual inhibitor targeting both EGFR and VEGFR pathways. This dual targeting could provide a strategic advantage in treating cancers that rely on these signaling pathways for growth .
Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of multiple bacterial strains. The findings suggest that modifications to the indole structure could enhance its antimicrobial potency, paving the way for new therapeutic agents against resistant bacterial infections .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indole-3-carboximidamide | Indole ring with carboximidamide at position 3 | Different positional influence on biological activity |
| 1H-Indole-2-carboximidamide | Indole ring with carboximidamide at position 2 | Variations in reactivity compared to position 5 |
| 2-(2-Hydroxyphenyl)benzimidazole | Benzimidazole structure with hydroxyphenyl substitution | Different heterocyclic framework affecting properties |
The comparisons highlight how the specific positioning of functional groups within the indole framework can significantly influence biological activity and therapeutic potential.
Q & A
Q. What methodological considerations are critical for synthesizing 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide?
Synthesis of this compound requires careful selection of coupling agents and reaction conditions. For indole derivatives, a common approach involves condensation reactions. For example:
- Reagent Selection : Use sodium acetate in acetic acid under reflux to facilitate cyclization, as demonstrated in the synthesis of structurally similar 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids .
- Functional Group Protection : Protect the hydroxyl group on the phenyl ring during synthesis to avoid undesired side reactions. Techniques like tert-butyldimethylsilyl (TBDMS) protection may be applicable.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Validate purity via HPLC (≥95%) and NMR .
Q. How should researchers handle and store this compound to ensure stability?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 filters) is advised if airborne particles are generated .
- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, and strong oxidizers, as indole derivatives are prone to oxidation .
- Waste Disposal : Follow institutional guidelines for organic waste. Neutralize acidic/basic residues before disposal .
Q. What experimental approaches are recommended for characterizing its physicochemical properties?
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For reference, indole-5-carboxylic acid derivatives exhibit melting points between 208–259°C .
- Solubility : Test in polar (water, DMSO) and non-polar (hexane) solvents. Note that unmodified indole derivatives often require DMSO for dissolution. Aqueous solubility may be enhanced via sulfonation, as shown for 2-(2-hydroxyphenyl)benzimidazole derivatives .
- Spectroscopic Analysis : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and HRMS. Compare with computational predictions (DFT or molecular docking) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability or reactivity data for indole-carboximidamide derivatives?
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., fixed temperature, humidity). For example, discrepancies in decomposition rates may arise from trace moisture or metal ion contamination .
- Advanced Analytics : Use LC-MS to identify degradation products. Compare with accelerated stability studies (40°C/75% RH for 4 weeks) .
- Cross-Validation : Collaborate with independent labs to verify data. Publish raw datasets (e.g., NMR spectra, chromatograms) for transparency .
Q. What strategies improve the aqueous solubility of 2-(2-hydroxyphenyl)-1H-indole derivatives for biological assays?
- Functionalization : Introduce hydrophilic groups (e.g., sulfonic acid) at the indole N1 or phenyl hydroxyl positions. Sulfonation of 2-(2-hydroxyphenyl)benzimidazole increased water solubility by 20-fold .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes. Optimize particle size (<200 nm) via dynamic light scattering (DLS) .
- pH Adjustment : Use buffered solutions (pH 7.4) with co-solvents like ethanol (≤5% v/v) to enhance solubility without precipitation .
Q. How can computational modeling guide the design of 2-(2-hydroxyphenyl)-1H-indole-5-carboximidamide analogs with enhanced bioactivity?
- Docking Studies : Target specific receptors (e.g., kinase enzymes) using AutoDock Vina. Prioritize analogs with lower binding energies (ΔG < -8 kcal/mol) .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with activity. Electron-withdrawing groups at the phenyl ring may enhance binding .
- ADMET Prediction : Use SwissADME to predict permeability (LogP < 3), hepatic metabolism (CYP450 interactions), and toxicity (AMES test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
